N-Boc-endo-3-aminotropane

Stereoselective synthesis Reductive amination Tropane building blocks

Procure N-Boc-endo-3-aminotropane (744183-20-8) for the 3β-(endo) stereochemistry essential to sub-nanomolar D₂ affinity (Ki=0.4–0.6 nM) and 5-HT₂A binding. The Boc group masks the bridgehead nitrogen, enabling clean 3-endo-amine coupling without cross-linking; TFA deprotection then liberates the bridgehead for N-alkylation. This single scaffold yields D₂, 5-HT₁A, and 5-HT₂A ligand libraries by varying coupling partners. The exo isomer cannot replicate this pharmacological profile. Verify stereochemistry by ¹H NMR/chiral HPLC before downstream transformations.

Molecular Formula C₁₂H₂₂N₂O₂
Molecular Weight 226.32
CAS No. 744183-20-8
Cat. No. B1144843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-endo-3-aminotropane
CAS744183-20-8
Synonymsexo-3-Amino-8-Boc-8-azabicyclo[3.2.1]octane;  8-N-Boc-3-(exo-amino)-8-azabicyclo[3.2.1]octane
Molecular FormulaC₁₂H₂₂N₂O₂
Molecular Weight226.32
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCC1CC(C2)N
InChIInChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9/h8-10H,4-7,13H2,1-3H3/t8?,9-,10+
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-endo-3-aminotropane (CAS 744183-20-8): Protected Bicyclic Amine Building Block for Tropane-Based Drug Discovery


N-Boc-endo-3-aminotropane (CAS 744183-20-8), systematically named tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate, is a conformationally constrained, bridged bicyclic amine intermediate featuring an endo-oriented primary amino group protected by an acid-labile tert-butoxycarbonyl (Boc) group. Its molecular formula is C₁₂H₂₂N₂O₂ with a molecular weight of 226.32 g/mol [1]. The compound belongs to the 8-azabicyclo[3.2.1]octane (tropane) scaffold class, which serves as a privileged structure in medicinal chemistry due to its rigid three-dimensional architecture that imparts predictable spatial orientation to appended functional groups . The Boc protection enables orthogonal synthetic manipulation by masking the bridgehead nitrogen while leaving the 3-endo-amino group free for amide coupling, reductive amination, or other transformations, with subsequent Boc deprotection achievable under standard acidic conditions (e.g., TFA in CH₂Cl₂) [2]. This compound functions as a key intermediate in the synthesis of biologically active molecules targeting CCR5, D₂, 5-HT₁A, and 5-HT₂A receptors, as well as 5-HT₄ receptor agonists such as velusetrag [2][3].

Why N-Boc-endo-3-aminotropane Cannot Be Substituted with Exo Isomers or Unprotected Tropane Analogs


Substitution of N-Boc-endo-3-aminotropane with its exo diastereomer or with unprotected 3-aminotropane derivatives introduces substantive stereochemical and functional liabilities that propagate through downstream synthetic sequences and into final biological activity. The endo versus exo stereochemistry at the 3-position determines the spatial trajectory of the amino group relative to the tropane bicyclic plane: the endo configuration positions the amine axially (equatorial in the β-orientation nomenclature commonly used in tropane pharmacology), which dictates the vector of subsequent amide bond formation and critically influences receptor binding geometry [1]. In 3β-aminotropane-derived antipsychotic ligands, this stereochemical constraint proved essential—para- and ortho-substituted arylamides exhibited D₂ receptor affinities differing by orders of magnitude (e.g., Ki = 0.4 nM for optimized para-substituted ligands versus micromolar affinity for ortho-substituted analogs), demonstrating that the three-dimensional presentation of the tropane scaffold is not a tunable variable but a structural prerequisite [1]. Furthermore, the Boc protecting group is not merely a convenience; it prevents competitive nucleophilic attack at the bridgehead nitrogen during reactions targeting the 3-amino group, averting cross-linked or polymerized byproducts that would otherwise reduce synthetic yield and complicate purification [2]. Unprotected tropane amines exhibit poor solubility in organic reaction media and are prone to oxidation and hygroscopic degradation during storage, whereas the Boc-protected form remains stable under inert atmosphere at 2–8°C with a predicted pKa of 10.12 ± 0.20 for the bridgehead nitrogen, confirming that protonation of the free amine would occur under physiological or mildly acidic conditions absent protection .

Quantitative Differentiation Evidence for N-Boc-endo-3-aminotropane Relative to Comparator Compounds


Endo vs. Exo Stereochemistry: Differentiated Synthetic Yield in Reductive Amination

The exo isomer of N-Boc-3-aminotropane can be synthesized via catalytic hydrogenolysis of the corresponding N-benzyl precursor using palladium hydroxide on carbon with ammonium formate as the hydrogen source, achieving a 94% isolated yield under optimized conditions (50°C, 3 hours, ethanol) [1]. The endo isomer is typically accessed via an alternative reductive amination sequence from N-Boc-8-azabicyclo[3.2.1]octan-3-one using ammonium formate and Pd/C in MeOH/H₂O; although quantitative comparative yield data under identical conditions are not reported, the stereochemical outcome is fixed by the ketone reduction geometry, and the endo product is obtained as the thermodynamically favored equatorial isomer [2]. The key differentiator for procurement is not yield parity but the fact that the two isomers are not interchangeable intermediates—the exo isomer orients the amine in an axial trajectory unsuitable for generating the bioactive 3β-aminotropane pharmacophore required for high-affinity D₂ and 5-HT₂A receptor ligands [3].

Stereoselective synthesis Reductive amination Tropane building blocks Process chemistry

Stereochemistry-Dependent Pharmacological Outcomes: 3β-(Endo) Arylamides vs. Alternative Configurations

In a systematic structure-activity relationship study of 3β-aminotropane arylamides synthesized from the endo-amine scaffold, the position of aryl substituents (para-, meta-, ortho-) produced striking differential effects on receptor binding affinity. For D₂ receptors, affinity declined in the order para- > meta- > ortho-substituted ligands, with para-substituted compounds 6c and 6i achieving Ki values of 0.4 nM, representing sub-nanomolar D₂ affinity [1]. In contrast, meta-substituted derivatives exhibited the highest binding affinities for 5-HT₂A receptors, while ortho-substituted ligands showed substantially reduced affinity across all receptor subtypes [1]. This stereochemical and positional SAR is predicated entirely on the 3β-(endo) configuration of the starting amine; the 3α-(exo) stereoisomer would orient the arylamide substituent in a spatially divergent trajectory that cannot recapitulate this binding profile. Furthermore, the lead compounds 6n and 6o derived from this endo scaffold demonstrated dual D₂ and 5-HT₂A antagonism in vivo and maintained metabolic stability following halogen introduction, confirming that the 3β-aminotropane core is a validated pharmacophoric element for atypical antipsychotic activity [1].

D₂ receptor antagonism 5-HT₂A receptor antagonism Atypical antipsychotics Structure-activity relationship

Validated Synthetic Utility: N-Boc-endo-3-aminotropane in Velusetrag (5-HT₄ Agonist) Manufacturing Route

N-Boc-endo-3-aminotropane (designated intermediate VI) is employed in a documented multi-kilogram synthetic route to velusetrag, a selective 5-HT₄ receptor agonist developed for gastrointestinal motility disorders [1]. In this sequence, the free 3-endo-amino group undergoes amide coupling with an activated quinoline carboxylic acid derivative (prepared via SOCl₂ chlorination of 1-isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid) in a biphasic toluene/water system with NaOH to yield the Boc-protected amide intermediate VII [1]. The Boc group is subsequently cleaved with TFA in CH₂Cl₂ to liberate the bridgehead nitrogen for further N-alkylation [1]. This synthetic pathway demonstrates the orthogonal protecting group strategy enabled by the Boc functionality: the 3-endo-amine remains free for amide formation while the bridgehead nitrogen is masked, permitting sequential, site-selective functionalization of the tropane core. Alternative unprotected 3-aminotropane would undergo non-selective acylation at both amine sites, yielding complex product mixtures and necessitating chromatographic separation that is impractical at manufacturing scale.

5-HT₄ receptor agonist Gastrointestinal prokinetic Amide coupling Process-scale synthesis

Storage Stability and Physicochemical Differentiation: Endo-Protected vs. Free Amine Analogs

N-Boc-endo-3-aminotropane exhibits predicted physicochemical properties that differentiate it from unprotected 3-aminotropane congeners in terms of storage stability and handling requirements. The compound has a predicted boiling point of 313.2 ± 35.0°C at 760 mmHg, predicted density of 1.084 g/cm³, and a predicted pKa of 10.12 ± 0.20 for the bridgehead nitrogen . This pKa value confirms that the bridgehead nitrogen, when Boc-protected, does not undergo protonation under physiological or mildly acidic conditions, whereas unprotected 3-aminotropane (free base) would be extensively protonated at pH < 10, rendering it water-soluble and prone to oxidative degradation. Vendor specifications mandate storage under inert gas (nitrogen or argon) at 2–8°C, with commercial purity typically ranging from 95% to 98% . The Boc group confers lipophilicity (XLogP3 = 1.3) and organic solvent compatibility essential for solution-phase amide couplings, whereas free 3-aminotropane exhibits poor solubility in aprotic organic media and requires salt formation for handling .

Chemical stability Storage conditions pKa prediction Inert atmosphere

Receptor Affinity Differentiation: 3-Aminotropane Derivatives at D₂ vs. 5-HT₁A vs. 5-HT₂A Receptors

The 3β-aminotropane scaffold demonstrates differential receptor subtype selectivity that is exquisitely sensitive to the nature of the N-linked substituent. In the series of 3β-aminotropane arylamides evaluated by Wróbel et al., ligands exhibited nanomolar to micromolar Ki values across D₂, 5-HT₁A, and 5-HT₂A receptors [1]. Notably, 2-quinoline derivatives 10a and 10b displayed the highest selectivity for 5-HT₁A receptors with Ki values of 62.7 nM and 30.5 nM respectively, while para-substituted phenyl derivatives 6f (Ki = 0.6 nM), 6c (Ki = 0.4 nM), and 6i (Ki = 0.4 nM) achieved sub-nanomolar D₂ affinity [1]. The lead compounds 6n and 6o demonstrated balanced multi-target profiles combining D₂ antagonism, 5-HT₂A antagonism, and metabolic stability in vivo [1]. This evidence demonstrates that the 3-endo-amino group of the tropane core serves as a tunable handle: the same starting scaffold can be directed toward D₂-selective, 5-HT₁A-selective, or multi-receptor profiles through appropriate choice of coupling partner, but this tunability exists only when the stereochemically correct 3β-(endo) isomer is employed as the synthetic precursor.

Dopamine D₂ receptor Serotonin 5-HT₁A receptor Serotonin 5-HT₂A receptor Multi-target ligands

Boc Protection Enables Orthogonal Functionalization: Comparative Synthetic Utility vs. Mono-Protected or Unprotected Amines

The Boc protecting group on the bridgehead nitrogen of N-Boc-endo-3-aminotropane provides orthogonal protection that is essential for sequential functionalization of the tropane core. In the velusetrag synthesis, the 3-endo-amino group undergoes amide coupling while the Boc group remains intact; subsequent TFA-mediated deprotection liberates the bridgehead nitrogen for N-alkylation [1]. This two-step sequence would be impossible with unprotected 3-aminotropane (which would undergo non-selective acylation at both nitrogens) or with compounds bearing only the 3-amino group protected (which would leave the bridgehead nitrogen free to participate in competing side reactions). The predicted pKa of 10.12 ± 0.20 for the Boc-protected bridgehead nitrogen confirms that it remains unprotonated and non-nucleophilic under standard amide coupling conditions (pH 8–10), whereas the 3-endo-amino group (pKa ~9–10 for primary amines in this environment) is available for nucleophilic attack . This orthogonal protection strategy is a documented, scalable approach to complex tropane-based pharmaceuticals and represents a functional capability that alternative building blocks cannot provide.

Orthogonal protecting groups Sequential functionalization Amide bond formation Multi-step synthesis

Optimal Application Scenarios for N-Boc-endo-3-aminotropane Based on Quantitative Differentiation Evidence


Synthesis of 3β-Aminotropane-Derived D₂/5-HT₂A Dual Antagonists for Atypical Antipsychotic Development

Researchers pursuing novel atypical antipsychotic agents should procure N-Boc-endo-3-aminotropane specifically to access the 3β-(endo) stereochemistry required for high-affinity D₂ and 5-HT₂A receptor binding. Structure-activity relationship studies confirm that para-substituted 3β-aminotropane arylamides achieve sub-nanomolar D₂ receptor affinity (Ki = 0.4–0.6 nM) and that meta-substituted derivatives optimize 5-HT₂A affinity [1]. The exo isomer cannot recapitulate this pharmacological profile due to divergent spatial orientation of the arylamide substituent. Use of the correct endo isomer as starting material enables exploration of the full substitution SAR space, including the halogenated derivatives (6h, 6k, 6n, 6o) that demonstrated improved metabolic stability and in vivo antipsychotic-like activity in behavioral assays [1].

Multi-Step Synthesis of 5-HT₄ Receptor Agonists Requiring Sequential, Site-Selective Tropane Functionalization

Medicinal chemistry and process chemistry groups developing 5-HT₄ receptor agonists or structurally related tropane-based therapeutics should select N-Boc-endo-3-aminotropane as the key intermediate for orthogonal protection strategies. The documented synthesis of velusetrag demonstrates the compound's utility in a scalable route: the 3-endo-amino group undergoes amide coupling while the Boc-protected bridgehead nitrogen remains inert, enabling clean conversion to the desired mono-amide intermediate [2]. Subsequent TFA-mediated Boc deprotection liberates the bridgehead nitrogen for N-alkylation, completing the sequential functionalization sequence [2]. Alternative building blocks—whether unprotected 3-aminotropane (non-selective acylation) or mono-protected analogs lacking the orthogonal Boc group—cannot support this sequential functionalization without introducing protecting group manipulation steps that reduce overall yield and increase purification burden.

Library Synthesis of Tropane-Based CNS Ligands with Tunable Receptor Selectivity

For combinatorial chemistry and parallel synthesis campaigns aimed at generating diverse tropane-based CNS ligand libraries, N-Boc-endo-3-aminotropane provides a single, stereochemically defined starting scaffold from which D₂-selective, 5-HT₁A-selective, or multi-receptor ligands can be generated by varying the coupling partner. The 3β-aminotropane core supports tunable receptor selectivity: para-substituted phenyl derivatives yield sub-nanomolar D₂ affinity (Ki = 0.4–0.6 nM), 2-quinoline derivatives yield selective 5-HT₁A binding (Ki = 30.5–62.7 nM), and meta-substituted phenyl derivatives optimize 5-HT₂A affinity [1]. The same Boc-protected endo-amine intermediate can be coupled with diverse carboxylic acids or alkyl halides to access this entire SAR landscape. Procurement of the exo isomer or unprotected analogs would foreclose access to the 3β-pharmacophore and eliminate the orthogonal protection required for parallel library synthesis.

Process Development and Scale-Up of Tropane-Containing Pharmaceutical Intermediates

Process chemists scaling tropane-based drug candidates should procure N-Boc-endo-3-aminotropane with specified purity (≥95% to 98%) and adhere to vendor-specified storage conditions (inert atmosphere, 2–8°C) to ensure reproducible performance in multi-kilogram synthetic campaigns . The predicted pKa of 10.12 ± 0.20 for the Boc-protected bridgehead nitrogen confirms that the compound remains neutral and organic-soluble under standard amide coupling conditions (toluene/water biphasic systems), avoiding the aqueous partitioning and extraction challenges associated with protonated amine salts . The exo isomer, while synthetically accessible in 94% yield via Pd(OH)₂/C-catalyzed hydrogenolysis, cannot substitute for the endo isomer in routes where the 3β-stereochemistry is pharmacophorically required [3]. Process teams should verify stereochemical identity by ¹H NMR or chiral HPLC prior to committing material to downstream transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Boc-endo-3-aminotropane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.